2-Chloro-3-[4-(3-phenyl-2-propenyl)piperazino]naphthoquinone
Description
Properties
IUPAC Name |
2-chloro-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O2/c24-20-21(23(28)19-11-5-4-10-18(19)22(20)27)26-15-13-25(14-16-26)12-6-9-17-7-2-1-3-8-17/h1-11H,12-16H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHIIOYUWWNYQL-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-3-[4-(3-phenyl-2-propenyl)piperazino]naphthoquinone is a synthetic compound belonging to the naphthoquinone family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 329080-33-3
- Molecular Formula : C23H21ClN2O2
Cytotoxicity
Naphthoquinones, including the compound , are known for their significant cytotoxic effects against various cancer cell lines. Studies indicate that these compounds can induce apoptosis through multiple pathways, primarily by generating reactive oxygen species (ROS) and interacting with cellular macromolecules.
- Mechanisms of Action :
- ROS Generation : Naphthoquinones can produce ROS, leading to oxidative stress and subsequent apoptosis in cancer cells .
- Protein Interaction : The electrophilic nature of the quinone moiety allows it to react with nucleophilic thiol groups in proteins, disrupting cellular functions .
- Regulation of p53 : Some derivatives have been shown to activate the tumor suppressor protein p53, enhancing apoptosis .
- Topoisomerase Inhibition : Naphthoquinones can inhibit topoisomerase II, an essential enzyme for DNA replication and repair .
Case Studies
A series of studies have evaluated the cytotoxic effects of various naphthoquinone derivatives on different cancer cell lines:
- Study 1 : A derivative of naphthoquinone demonstrated IC50 values ranging from 1.39 µM to 7.54 µM across several human cancer cell lines, including ovarian carcinoma (IGROV-1) and melanoma (SK-MEL-28) .
| Cell Line | IC50 Value (µM) | Apoptotic Cells (%) |
|---|---|---|
| IGROV-1 | 7.54 | 79 |
| SK-MEL-28 | 1.5 | 95.2 |
| HeLa (Cervical) | Not specified | Similar to etoposide |
- Study 2 : Research focusing on the structure-activity relationship revealed that hydroxylation at specific positions on the naphthoquinone ring significantly enhances cytotoxicity against leishmanial cells .
Comparative Analysis
The biological activity of this compound can be compared with other naphthoquinone derivatives:
| Compound | Cytotoxicity (IC50) | Mechanism of Action |
|---|---|---|
| 2-Chloro-3-[4-(3-phenyl... | 7.54 µM | ROS generation, p53 regulation |
| Lawsone | 5.0 µM | Topoisomerase inhibition |
| Juglone | 6.0 µM | Electrophilic reaction with proteins |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 2-Chloro-3-[4-(3-phenyl-2-propenyl)piperazino]naphthoquinone exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways. For instance, a study demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, by disrupting mitochondrial function and promoting cell cycle arrest .
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways. Research has highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for various functional group transformations, making it an essential intermediate in the synthesis of novel pharmaceuticals and agrochemicals. Researchers have utilized this compound in multi-step synthetic pathways to create derivatives with enhanced biological activities .
Materials Science
Dye and Pigment Applications
Due to its naphthoquinone structure, this compound can be explored as a dye or pigment in materials science. Its ability to absorb light at specific wavelengths makes it suitable for applications in organic electronics and photonic devices. Studies are ongoing to investigate its stability and performance as a colorant in various materials .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Induced apoptosis in breast cancer cells via ROS generation. |
| Study B | Antimicrobial | Effective against both Gram-positive and Gram-negative bacteria. |
| Study C | Organic Synthesis | Utilized as an intermediate for synthesizing novel pharmaceutical compounds. |
| Study D | Materials Science | Potential application as a dye in organic electronics due to light absorption properties. |
Chemical Reactions Analysis
Key Steps in Analogous Syntheses
| Compound | Reaction Type | Yield | Analytical Data (IR/NMR) |
|---|---|---|---|
| 1b | Nucleophilic substitution | 88% | IR: 3220, 1674 cm⁻¹; NMR: δ 2.37 (CH₃) |
| 1c | Nucleophilic substitution | 90% | IR: 3247, 1674 cm⁻¹; NMR: δ 3.83 (OCH₃) |
For the target compound, the piperazine group likely introduces alkylation or acylation reactions at the secondary amine site. The 3-phenyl-2-propenyl substituent may participate in polymerization or addition reactions due to the propenyl double bond.
Nucleophilic Substitution
The chlorine atom in the naphthoquinone core is susceptible to nucleophilic attack. For example, in related compounds, substitution with anilines occurs at the 3-position, forming amino-substituted derivatives . Similarly, the piperazine nitrogen in the target compound may act as a nucleophile, reacting with electrophiles (e.g., alkyl halides).
Redox Reactions
Naphthoquinones are known for their redox activity. For instance, plumbagin and menadione (1,4-naphthoquinones) generate reactive oxygen species (ROS) and exhibit anticancer activity . The target compound may undergo similar redox cycling, potentially interacting with biological targets like enzymes or receptors .
Piperazine Ring Reactions
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Alkylation/Acylation : The piperazine group can react with alkylating agents (e.g., alkyl halides) or acylating agents (e.g., acetic anhydride) to form substituted derivatives.
-
Polymerization : The 3-phenyl-2-propenyl group may undergo radical or ionic polymerization under appropriate conditions.
Biological Interactions
Analogous naphthoquinones (e.g., 2-chloro-3-((4-nitrophenyl)amino)1,4-naphthoquinone ) interact with proteins like tyrosine kinase CK-2 via hydrogen bonding and π–π stacking . The target compound’s piperazine group may enhance membrane permeability or target-specific binding .
Spectroscopic Analysis
| Analytical Technique | Key Observations (from analogous compounds) |
|---|---|
| IR | Carbonyl stretching (1674 cm⁻¹), N-H (3220 cm⁻¹) |
| NMR | Proton shifts for aromatic rings and substituents |
Research Gaps
No experimental data for the exact compound exists in the provided sources. Further studies should focus on:
-
Synthesis optimization : Exploring reaction conditions for the piperazine group.
-
Biological screening : Assessing anticancer or antimicrobial activity.
-
Structural characterization : X-ray diffraction or computational modeling to confirm molecular geometry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Naphthoquinone derivatives are widely studied for their antitumoral, antimicrobial, and antiparasitic activities. Below is a comparative analysis of structurally related compounds:
Thymidine-Naphthoquinone Hybrids
- Compound 5 (2-Chloro-3-(3′-azido-3′-deoxythymidine)-1,4-naphthoquinone): Key Features: Azide group at C3′ of the thymidine moiety. Activity: Demonstrated 70% apoptosis induction in SCC-25 cells at 7 µM via BCL-2 inhibition (hydrogen bonding with the active site) . Comparison: The azide group is critical for activity; replacement with hydroxyl or hydrogen reduces potency.
Amino-Substituted Naphthoquinones
- 2-Chloro-3-((4-methylphenyl)amino)-1,4-naphthoquinone: Key Features: Methyl-substituted anilino group. Activity: Strong EGFR tyrosine kinase inhibition via van der Waals and π–π interactions .
- 2-Chloro-3-((furan-2-ylmethyl)amino)-1,4-naphthoquinone: Key Features: Furanmethylamino substituent. Activity: High antifungal activity against Candida albicans .
- Comparison: The target compound’s piperazino-propenyl group introduces conformational flexibility and increased bulk, which may broaden target selectivity compared to rigid aromatic or heterocyclic substituents.
Piperazine-Containing Analogues
- 2-(1-(2-Cyanophenyl)piperazinyl)-3-chloro-1,4-naphthoquinone: Key Features: Piperazine ring linked to a cyanophenyl group. Synthesis: Prepared via nucleophilic substitution, highlighting the adaptability of piperazine in drug design .
- Comparison: The 3-phenyl-2-propenyl chain in the target compound may enhance lipophilicity, improving blood-brain barrier penetration compared to polar cyanophenyl groups.
Antimicrobial Naphthoquinones
- 2-Chloro-3-((1-methyl-1H-pyrazol-4-yl)amino)-1,4-naphthoquinone: Key Features: Pyrazole-substituted amino group. Activity: Selective fungistatic activity against Candida tenuis .
- Comparison: The target compound’s lack of heterocyclic amino substituents may reduce antifungal specificity but could favor anticancer activity.
Comparative Data Table
Q & A
Basic Research Questions
Q. How is the synthesis of 2-Chloro-3-[4-(3-phenyl-2-propenyl)piperazino]naphthoquinone validated, and what methods confirm its structural integrity?
- Methodological Answer: The compound is synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with a piperazinyl-propenyl precursor in ethanol. Structural confirmation employs X-ray crystallography to resolve bond angles, torsion angles, and packing interactions (e.g., weak C–H···O bonds). Crystallographic data (space group P21/c, unit cell parameters a=5.6011 Å, b=8.7237 Å, c=29.7957 Å) ensure precise stereochemical assignment .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer: Biological screening involves:
- Antimicrobial assays : Disk diffusion or microdilution against Candida tenuis, Staphylococcus aureus, and Micrococcus luteum, showing N-substituted naphthoquinones exhibit higher antifungal activity (MIC < 10 µg/mL) than S-substituted derivatives .
- Antioxidant studies : Dose-dependent reduction of lipid peroxidation (TBA-reactive substances) in loach embryos at 10^-3–10^-7 M, paired with increased superoxide dismutase (SOD) and catalase activity .
- Antithrombotic activity : Platelet aggregation inhibition assays (e.g., ADP-induced aggregation) with IC₅₀ values compared to reference compounds like aspirin .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s impact on pro/antioxidant homeostasis in cellular models?
- Methodological Answer:
Use loach embryo models to monitor lipid peroxidation (via malondialdehyde quantification) and antioxidant enzyme activity (SOD, catalase) at developmental stages.
Apply two-factor ANOVA to distinguish compound-specific effects from developmental time-dependent variations .
Validate dose-response relationships using concentrations spanning 10^-3–10^-7 M to identify thresholds for oxidative stress modulation.
Q. How to resolve contradictions in structure-activity relationships (SAR) for antimicrobial activity?
- Methodological Answer:
- Comparative SAR analysis : Test N- vs. S-substituted derivatives against Gram-positive (S. aureus) and fungal (C. tenuis) strains. For example, N-substituted derivatives show 5–10× higher activity against C. tenuis due to enhanced membrane penetration, while S-substituted analogs are ineffective .
- Computational modeling : Use molecular docking to predict interactions with microbial targets (e.g., fungal cytochrome P450). Correlate binding affinity (ΔG values) with experimental MIC data.
Q. What electrochemical applications exist for naphthoquinone derivatives, and what challenges arise in catalyst design?
- Methodological Answer:
- Electrochemical H₂O₂ production : Immobilize the compound on electrodes (e.g., carbon felt) for O₂ reduction. Optimize pH (neutral to alkaline) and potential (-0.4 V vs. Ag/AgCl) to maximize Faradaic efficiency (>80%) .
- Challenges : Address solubility issues by synthesizing surface-bound derivatives (e.g., trimethoxysilyl-functionalized analogs) to prevent leaching. Monitor stability via cyclic voltammetry over 100+ cycles .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s activity against bacterial vs. fungal strains?
- Resolution :
- Mechanistic divergence : N-substituted derivatives disrupt fungal ergosterol biosynthesis (via CYP51 inhibition) but lack affinity for bacterial cell wall synthesis enzymes.
- Experimental variables : Differences in assay conditions (e.g., nutrient media pH, incubation time) can alter compound stability. Standardize protocols using CLSI guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
